molecular formula C21H12Cl2N4O4S B5042807 N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide

N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide

Cat. No.: B5042807
M. Wt: 487.3 g/mol
InChI Key: VTIOEWVSDYKFNJ-UHFFFAOYSA-N
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Description

N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzoxazole ring, a nitrobenzamide group, and dichlorophenyl substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of 2,3-dichloroaniline with salicylaldehyde to form the benzoxazole ring. This intermediate is then reacted with thiophosgene to introduce the carbamothioyl group. Finally, the compound is coupled with 4-nitrobenzoyl chloride under appropriate conditions to yield the target molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, the nitro group may participate in redox reactions, while the benzoxazole ring can interact with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide
  • N-{[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methylbenzamide

Uniqueness

Compared to similar compounds, N-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-nitrobenzamide stands out due to its specific substitution pattern and the presence of the nitro group

Properties

IUPAC Name

N-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N4O4S/c22-15-3-1-2-14(18(15)23)20-25-16-10-12(6-9-17(16)31-20)24-21(32)26-19(28)11-4-7-13(8-5-11)27(29)30/h1-10H,(H2,24,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIOEWVSDYKFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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